N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazolinone core with various functional groups that contribute to its biological properties. The structure includes:
- Amide linkage : Facilitates interaction with biological targets.
- Nitro group : Potentially enhances pharmacological activity.
- Methylphenethyl moiety : May influence lipophilicity and bioavailability.
One of the primary mechanisms of action identified for this compound is the inhibition of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in the catabolism of tryptophan, which plays a crucial role in immune response modulation and cancer progression. By inhibiting IDO, the compound may alter immune responses, potentially enhancing anti-tumor immunity.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating immune responses and inhibiting tumor growth.
- Immunomodulatory Effects : The inhibition of IDO can lead to increased levels of tryptophan and downstream metabolites that are beneficial for immune system activation.
In Vitro Studies
In vitro studies have demonstrated the following:
- Cell Viability Assays : The compound showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, IC50 values were reported in the low micromolar range (e.g., 6.2 μM against HCT-116 cells) .
Cell Line | IC50 Value (μM) |
---|---|
HCT-116 (Colon) | 6.2 |
T47D (Breast) | 27.3 |
In Vivo Studies
In vivo studies have focused on the pharmacokinetics and metabolism of the compound:
- Metabolism : Research indicates that the compound undergoes significant metabolic transformations, including reduction and N-acetylation pathways . These pathways can influence its therapeutic efficacy and safety profile.
Case Studies
- Cancer Treatment : A study involving animal models treated with this compound showed reduced tumor sizes compared to control groups. This suggests potential for clinical applications in oncology .
- Immunotherapy : In models of immunosuppression, administration of this compound resulted in enhanced immune responses, indicating its role as an adjunct therapy in cancer immunotherapy .
特性
CAS番号 |
899901-86-1 |
---|---|
分子式 |
C28H28N4O5 |
分子量 |
500.555 |
IUPAC名 |
N-[2-(4-methylphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C28H28N4O5/c1-20-11-13-21(14-12-20)15-16-29-26(33)10-5-17-30-27(34)24-8-2-3-9-25(24)31(28(30)35)19-22-6-4-7-23(18-22)32(36)37/h2-4,6-9,11-14,18H,5,10,15-17,19H2,1H3,(H,29,33) |
InChIキー |
SSWOEENRORCARB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。